N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine core substituted with a sulfonamide group at the 6-position. The phenyl ring at the 4-position is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl moiety. This compound’s structure combines a benzodioxin scaffold—known for metabolic stability and lipophilicity—with a sulfonamide group, which is frequently associated with biological activity in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c23-20(22-7-9-26-10-8-22)13-15-1-3-16(4-2-15)21-29(24,25)17-5-6-18-19(14-17)28-12-11-27-18/h1-6,14,21H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQITWVUMYQEZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This compound belongs to a class of sulfonamides and incorporates a morpholine moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 411.4 g/mol. The compound features a complex structure that includes a benzodioxine core and a sulfonamide group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₇O₅S |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1396882-74-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The morpholine moiety enhances the compound's solubility and bioavailability, which are critical for therapeutic efficacy.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro assays revealed that the compound significantly inhibits the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in cell cultures treated with lipopolysaccharide (LPS), a known inducer of inflammation .
In Vivo Studies
In vivo experiments have further validated the anti-inflammatory effects observed in vitro. Animal models treated with this compound showed reduced levels of inflammatory markers without exhibiting hepatotoxicity. This suggests a favorable safety profile, making it a promising candidate for further development as an anti-inflammatory agent .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on mice models evaluated the efficacy of this compound in reducing inflammation. The results indicated that treatment led to a significant decrease in serum levels of TNF-α and IL-6 compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .
Case Study 2: Pain Management Potential
Another investigation focused on the analgesic properties of the compound. Mice subjected to pain-inducing stimuli exhibited reduced pain responses following administration of the sulfonamide. Behavioral assays indicated enhanced pain thresholds, suggesting potential applications in managing nociceptive and neuropathic pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related sulfonamide derivatives, focusing on molecular features, substituent effects, and spectral characteristics.
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₂₄H₂₆FN₃O₅S (M = 487.55 g/mol) .
- Key Features :
- Shares the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core.
- Substituted with a piperazinyl group bearing a 4-fluorophenyl moiety and a furyl-ethyl side chain.
- The fluorophenyl group may improve metabolic stability and lipophilicity, while the furyl moiety could engage in π-π interactions.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Molecular Features :
- Functional Group Comparison :
- The thione (C=S) group in these compounds (IR: 1247–1255 cm⁻¹) contrasts with the sulfonamide (S=O) group in the target compound, altering electronic properties and hydrogen-bonding capacity .
- Tautomerism observed in triazole-thiones (thione vs. thiol forms) is absent in the target compound, simplifying its conformational landscape.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide
- Molecular Formula : C₂₁H₂₄N₂O₄ (M = 368.4 g/mol) .
- Key Differences :
- Replaces the sulfonamide group with a pyrrolidine carboxamide, reducing acidity and altering solubility.
- The hydroxymethylphenyl group may enhance hydrophilicity compared to the morpholinyl-oxoethyl substituent in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Functional Groups |
|---|---|---|---|---|
| N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | Benzodioxine-sulfonamide | Morpholinyl-oxoethylphenyl | ~450 (estimated) | Sulfonamide, morpholine, ketone |
| N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | Benzodioxine-sulfonamide | Piperazinyl-fluorophenyl, furyl-ethyl | 487.55 | Sulfonamide, piperazine, furan |
| 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione [8] | Triazole-thione | Sulfonylphenyl, difluorophenyl | ~465 | Thione (C=S), sulfonyl |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide | Benzodioxine-carboxamide | Hydroxymethylphenyl, pyrrolidine | 368.4 | Carboxamide, hydroxymethyl |
Table 2: Spectral Data Highlights
Research Findings and Implications
- Sulfonamide vs.
- Heterocyclic Substituents : Morpholine and piperazine rings both enhance solubility, but piperazine’s basicity may lead to higher plasma protein binding, reducing free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
